Arginyl-glycyl-aspartyl-tryptophan
Overview
Description
Arginyl-glycyl-aspartyl-tryptophan is a peptide sequence that plays a crucial role in cell adhesion processes. This compound is part of a larger family of peptides that interact with integrin receptors on cell surfaces, facilitating various physiological processes such as cell migration, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arginyl-glycyl-aspartyl-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Arginyl-glycyl-aspartyl-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine.
Reduction: Reduction reactions can affect the disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as DCCI and HOBt.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptides with substituted amino acids.
Scientific Research Applications
Arginyl-glycyl-aspartyl-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Plays a role in cell adhesion studies, particularly in understanding integrin-mediated cell signaling.
Medicine: Investigated for its potential in wound healing and tissue engineering due to its role in cell adhesion and migration.
Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion
Mechanism of Action
The mechanism of action of arginyl-glycyl-aspartyl-tryptophan involves its interaction with integrin receptors on cell surfaces. The peptide binds to the integrin receptors, triggering intracellular signaling pathways that regulate cell adhesion, migration, and survival. This interaction is crucial for processes such as wound healing, tissue regeneration, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Arginyl-glycyl-aspartyl-serinyl: Another peptide sequence that interacts with integrin receptors.
Arginyl-glycyl-aspartyl-phenylalanine: A variant with phenylalanine instead of tryptophan, used to study the effects of different amino acids on integrin binding.
Uniqueness
Arginyl-glycyl-aspartyl-tryptophan is unique due to the presence of tryptophan, which can undergo specific chemical reactions such as oxidation to kynurenine. This property makes it valuable for studying oxidative stress and its effects on peptide structure and function .
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7/c24-14(5-3-7-27-23(25)26)20(35)29-11-18(32)30-16(9-19(33)34)21(36)31-17(22(37)38)8-12-10-28-15-6-2-1-4-13(12)15/h1-2,4,6,10,14,16-17,28H,3,5,7-9,11,24H2,(H,29,35)(H,30,32)(H,31,36)(H,33,34)(H,37,38)(H4,25,26,27)/t14-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACNLTVRZIHFQK-XIRDDKMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162626 | |
Record name | Arginyl-glycyl-aspartyl-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144161-76-2 | |
Record name | Arginyl-glycyl-aspartyl-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144161762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginyl-glycyl-aspartyl-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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